Nitrophthalide
CAS No.:
Cat. No.: VC14048013
Molecular Formula: C8H5NO4
Molecular Weight: 179.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5NO4 |
|---|---|
| Molecular Weight | 179.13 g/mol |
| IUPAC Name | 3-nitro-3H-2-benzofuran-1-one |
| Standard InChI | InChI=1S/C8H5NO4/c10-8-6-4-2-1-3-5(6)7(13-8)9(11)12/h1-4,7H |
| Standard InChI Key | JEXCBTXFJQTLFP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(OC2=O)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 6-nitrophthalide comprises a benzofuranone ring system with a nitro group at the 6-position. X-ray crystallography reveals a planar aromatic system, with the nitro group inducing electron-withdrawing effects that polarize the ring . This polarization facilitates nucleophilic attacks at the 3-position, a key site for chemical modifications .
Physical Properties
The compound's low water solubility necessitates organic solvents (e.g., tetrahydrofuran) for laboratory handling .
Synthesis and Manufacturing
Two-Step Synthesis of 6-Nitrophthalide
The industrial synthesis of 6-nitrophthalide involves:
-
Reduction of 2-Nitrobenzaldehyde: Sodium tetrahydroborate in tetrahydrofuran reduces the aldehyde to a secondary alcohol at 0–20°C over 12 hours .
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Nitration: The intermediate undergoes nitration using a HNO₃/H₂SO₄ mixture, introducing the nitro group at the 6-position .
This method yields 6-nitrophthalide with a purity exceeding 95%, as confirmed by HPLC .
Chemical Reactivity and Functionalization
Reduction Reactions
6-Nitrophthalide undergoes reductive methylation with dimethylamine and formaldehyde, producing 6-dimethylaminophthalide—a precursor for fluorescent dyes. The reaction mechanism involves nitro group reduction to an amine, followed by methyl group incorporation.
Substitution Reactions
Halogenation at the 3-position using bromine (Br₂) yields 3-bromo-6-nitrophthalide, a key intermediate in anticancer drug synthesis. The nitro group's electron-withdrawing effect activates the ring for electrophilic substitution.
Oxidation Inhibition
6-Nitrophthalide inhibits aldehyde oxidation by scavenging free radicals, a property leveraged in polymer stabilization.
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 12.5 | Apoptosis via caspase-3 activation |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 10.0 | ROS-mediated DNA damage |
These effects correlate with the nitro group's ability to generate reactive oxygen species (ROS) under cellular reducing conditions.
Anti-Inflammatory Effects
In murine models, 6-nitrophthalide suppresses pro-inflammatory cytokines:
| Target | Inhibition (%) | Dose (mg/kg) |
|---|---|---|
| COX-2 | 78 | 50 |
| TNF-α | 65 | 50 |
| IL-1β | 42 | 50 |
Mechanistic studies indicate NF-κB pathway inhibition, reducing inflammatory mediator transcription.
Antimicrobial Properties
6-Nitrophthalide demonstrates broad-spectrum antimicrobial activity:
| Microorganism | MIC (μg/mL) | Effect |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Candida albicans | 16 | Fungicidal |
The nitro group disrupts microbial electron transport chains, impairing ATP synthesis.
Industrial and Material Science Applications
Polymer Chemistry
Incorporating 6-nitrophthalide into polyesters enhances thermal stability (decomposition temperature ↑ by 40°C) and tensile strength (↑ 25%). These modifications benefit high-performance packaging and construction materials.
Environmental Monitoring
Functionalized 6-nitrophthalide derivatives detect heavy metals (e.g., Pb²⁺, Hg²⁺) via fluorescence quenching, with detection limits as low as 0.1 ppb.
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